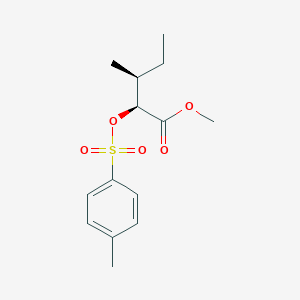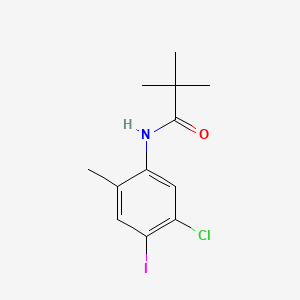![molecular formula C8H16S3 B13897021 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane CAS No. 93788-31-9](/img/structure/B13897021.png)
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE is an organic compound that belongs to the class of dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE typically involves the reaction of 2-(methylthio)ethylamine with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-OXATHIOLANE: Similar structure but contains an oxygen atom in the ring.
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-THIAZOLINE: Contains a nitrogen atom in the ring.
Uniqueness
4,5-DIMETHYL-2-(2-(METHYLTHIO)ETHYL)-1,3-DITHIOLANE is unique due to the presence of two sulfur atoms in its ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93788-31-9 |
|---|---|
Molekularformel |
C8H16S3 |
Molekulargewicht |
208.4 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(2-methylsulfanylethyl)-1,3-dithiolane |
InChI |
InChI=1S/C8H16S3/c1-6-7(2)11-8(10-6)4-5-9-3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
HMABSLPAXSKGHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(SC(S1)CCSC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)

![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)



![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)

![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
